Versicolorin A is an anthraquinone compound that serves as a precursor in the biosynthesis of aflatoxin B1, one of the most potent carcinogens known. It is produced by various species of the Aspergillus genus, including Aspergillus flavus and Aspergillus parasiticus, which are commonly found in food commodities. The chemical structure of Versicolorin A includes a complex arrangement of aromatic rings and functional groups, contributing to its biological activity and toxicity. Its molecular formula is and it has a molecular weight of approximately 334.26 g/mol .
The conversion of Versicolorin A into other compounds involves several enzymatic reactions. A key reaction is its oxidative rearrangement to demethylsterigmatocystin, which is catalyzed by enzymes such as AflM, a NADPH-dependent oxidoreductase. This transformation involves the loss of specific functional groups and the formation of new carbon-carbon bonds, illustrating the compound's role in aflatoxin biosynthesis . The pathway includes several steps, including epoxidation and hydroxylation, leading to various intermediates before forming aflatoxin B1 .
Versicolorin A exhibits significant biological activity, particularly in its genotoxic effects. Recent studies have indicated that it can enhance the genotoxicity of aflatoxin B1 by inducing transactivation of the aryl hydrocarbon receptor in human liver cells. This suggests that Versicolorin A may play a role in increasing the carcinogenic potential of aflatoxin B1 when both compounds are present . Additionally, it has demonstrated cytotoxic and clastogenic effects on intestinal and liver cells, indicating its potential as a harmful food contaminant .
The synthesis of Versicolorin A typically occurs through microbial fermentation using specific strains of Aspergillus. The biosynthetic pathway begins with norsolorinic acid and involves multiple enzymatic steps facilitated by polyketide synthases and other enzymes encoded by specific genes (e.g., AflN, AflX, AflM) that contribute to its formation . Laboratory synthesis methods also exist but are less common due to the complexity of the compound's structure.
Versicolorin A's primary application lies in research related to mycotoxins and food safety. Understanding its biosynthesis and toxicity is crucial for assessing risks associated with food contamination by fungi producing aflatoxins. It serves as a model compound for studying the mechanisms of action of mycotoxins in human health and for developing mitigation strategies against fungal contamination in food products .
Recent studies have focused on the interaction between Versicolorin A and other compounds, particularly its synergistic effects with aflatoxin B1. Research indicates that co-exposure to both compounds may lead to enhanced toxicity, necessitating further investigation into their combined effects on human health . The interactions with metabolic enzymes also suggest potential pathways for detoxification or bioactivation within human tissues, highlighting the need for comprehensive studies on its metabolism and toxicological profile .
Versicolorin A shares structural similarities with several other mycotoxins and anthraquinones. Here are some notable compounds:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Aflatoxin B1 | Contains a furan ring | Highly carcinogenic; affects liver cells | Known as one of the most potent carcinogens |
Sterigmatocystin | Similar backbone | Precursor to aflatoxins; exhibits mutagenicity | Intermediate in aflatoxin biosynthesis |
Emodin | Anthraquinone structure | Antimicrobial properties; potential anticancer effects | Used in traditional medicine |
Chrysophanol | Anthraquinone structure | Antioxidant; anti-inflammatory properties | Exhibits lower toxicity compared to aflatoxins |
Versicolorin A is unique due to its specific role as a precursor in aflatoxin biosynthesis and its relatively high toxicity compared to other similar compounds. Its structural features contribute to its biological activity, particularly in enhancing the effects of other mycotoxins like aflatoxin B1 .
The genotoxic potency of Versicolorin A is fundamentally attributable to its bisfuran ring system, which mirrors the reactive structural motif present in aflatoxin B1 [1] [6] [7]. This anthraquinone compound contains a 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione backbone with three strategically positioned hydroxyl groups at positions 4, 6, and 8 [6] [8]. The bisfuran moiety serves as the critical pharmacophore responsible for DNA interaction and subsequent adduct formation [7].
Table 1: Versicolorin A Structural Features and DNA Interaction
Structural Component | Position | Role in DNA Interaction |
---|---|---|
Bisfuran ring system | Central scaffold | Primary reactive site for DNA binding [7] |
Hydroxyl groups | Positions 4, 6, 8 | Modulate reactivity and solubility [6] |
Anthraquinone core | Tricyclic backbone | Provides planar structure for intercalation [9] |
Molecular weight | 338.3 g/mol | Optimal size for DNA groove binding [6] |
Research demonstrates that compounds lacking the bisfuran ring structure, such as norsolorinic acid and nidurufin, exhibit negligible genotoxic activity, confirming the essential role of this structural element in DNA damage induction [7]. The bisfuran ring undergoes metabolic activation to generate reactive electrophilic intermediates capable of forming covalent DNA adducts, particularly at nucleophilic sites within the DNA double helix [10] [11].
Comparative genotoxicity studies reveal that Versicolorin A exhibits equivalent or superior DNA-damaging potential compared to aflatoxin B1 across multiple experimental systems [4] [3] [12]. In human colon cell lines (Caco-2 and HCT116), Versicolorin A demonstrated stronger cytotoxic effects than aflatoxin B1 at equivalent low concentrations (1-20 μM), with more extensive gene expression alterations affecting 18,002 genes compared to minimal changes induced by aflatoxin B1 [4] [5].
Table 2: Comparative Genotoxicity Assessment
Parameter | Versicolorin A | Aflatoxin B1 | Reference |
---|---|---|---|
Minimum effective concentration | 0.03 μM [1] | 0.1-1 μM [13] | Multiple studies |
Gene expression changes | 18,002 genes at 1 μM [4] | Minimal at 1 μM [4] | Gauthier et al. (2020) |
DNA repair activation | ATR before ATM [4] | ATM primarily [13] | Gauthier et al. (2020) |
Micronucleus formation | Significant at 20 μM [14] | Standard reference [13] | Jakšić et al. (2012) |
γH2AX induction | 0.03 μM threshold [1] | Higher threshold [13] | Al-Ayoubi et al. (2023) |
The enhanced genotoxic profile of Versicolorin A may be attributed to its unique dual mechanism of action, involving both direct DNA interaction and metabolic bioactivation pathways [3] [15]. Unlike aflatoxin B1, which relies primarily on cytochrome P450-mediated activation, Versicolorin A can induce DNA damage through multiple pathways, including oxidative stress generation via its β-hydroxylated anthraquinone structure [15].
Versicolorin A undergoes extensive metabolic transformation through cytochrome P450 enzyme systems, particularly involving CYP1A1 and related isoforms [3] [11] [16]. The metabolic activation process involves the conversion of the parent compound to reactive electrophilic intermediates, including epoxide derivatives that demonstrate enhanced DNA-binding affinity [10] [11].
Mechanistic studies utilizing human liver S9 fractions demonstrate that Versicolorin A bioactivation produces both phase I (oxidative) and phase II (conjugative) metabolites [10] [11]. The phase I metabolism generates hydroxylated and epoxidized derivatives, while phase II reactions produce glucuronide and sulfate conjugates that facilitate detoxification and elimination [10]. This metabolic profile closely parallels the bioactivation pathway observed for aflatoxin B1, suggesting conservation of enzymatic recognition and processing mechanisms [11].
Table 3: Metabolic Transformation Products of Versicolorin A
Metabolite Class | Chemical Modification | Biological Activity | Reference |
---|---|---|---|
Phase I oxidation | Hydroxylation, epoxidation | Enhanced DNA reactivity [10] | Al-Ayoubi et al. (2022) |
Phase II conjugation | Glucuronidation, sulfation | Detoxification pathway [10] | Al-Ayoubi et al. (2022) |
Epoxide intermediates | Ring oxidation | DNA adduct formation [11] | Multiple studies |
Hydroxylated products | Aromatic hydroxylation | Reduced genotoxicity [10] | Al-Ayoubi et al. (2022) |
The cytochrome P450-mediated bioactivation of Versicolorin A demonstrates substrate specificity similar to aflatoxin B1, with CYP1A1 serving as a primary catalyst [3] [15]. Notably, Versicolorin A induces aryl hydrocarbon receptor (AhR) activation, leading to enhanced CYP1A1 expression and creating a positive feedback mechanism that amplifies its own metabolic activation [3] [15].
The metabolic transformation of Versicolorin A generates multiple reactive intermediate species, with epoxide derivatives representing the most genotoxically significant products [10] [11] [16]. These reactive intermediates demonstrate enhanced electrophilicity, facilitating nucleophilic attack by DNA bases, particularly at the N7 position of guanine residues [17] [11].
Enzymatic studies using purified AflM oxidoreductase from Aspergillus parasiticus demonstrate that Versicolorin A can undergo reduction to form dihydroanthracenone derivatives [18]. This enzymatic transformation represents an alternative bioactivation pathway that may contribute to the compound's genotoxic profile through generation of additional reactive species [18].
The formation of reactive intermediates is enhanced under conditions of oxidative stress, where the anthraquinone structure of Versicolorin A can participate in redox cycling reactions [19] [15]. This mechanism generates reactive oxygen species that contribute to DNA damage through both direct base modification and lipid peroxidation-derived aldehyde formation [19].
Versicolorin A demonstrates potent clastogenic activity, inducing significant micronucleus formation across multiple eukaryotic cell systems [1] [14]. Micronucleus assays conducted in IPEC-1 intestinal cells reveal dose-dependent increases in micronuclei frequency, with statistically significant effects observed at concentrations as low as 0.1 μM [1]. The micronucleus formation correlates with chromosomal fragmentation and aneuploidy induction, indicating comprehensive chromosomal damage [14] [20].
In human adenocarcinoma lung cells (A549), Versicolorin A treatment resulted in IC50 values of 109 ± 3.5 μM, with significant micronucleus formation observed at concentrations corresponding to ½ and ¼ IC50 values [14]. The study demonstrated that 50 μM Versicolorin A produced the highest increase in micronucleus number compared to aflatoxin B1 and sterigmatocystin controls [14].
Table 4: Micronucleus Formation Data for Versicolorin A
Cell System | Concentration | Micronucleus Frequency | Statistical Significance | Reference |
---|---|---|---|---|
IPEC-1 cells | 0.1-3 μM | Dose-dependent increase | p < 0.05 at ≥0.1 μM [1] | Al-Ayoubi et al. (2023) |
A549 cells | 50 μM | Highest among tested compounds | p < 0.001 [14] | Jakšić et al. (2012) |
Caco-2 cells | 10 μM | Significant induction | p < 0.01 [4] | Gauthier et al. (2020) |
Primary hepatocytes | Variable | Positive response | Concentration-dependent [21] | Mori et al. (1984) |
The mechanism of micronucleus formation involves chromosomal fragmentation during mitosis, resulting in the encapsulation of chromosomal fragments or whole chromosomes within separate nuclear membranes [20] [22]. Time-lapse microscopy studies indicate that Versicolorin A-induced micronuclei arise from lagging chromatids and chromatin bridges during anaphase, reflecting severe chromosomal damage that overwhelms normal DNA repair mechanisms [20].
Versicolorin A exposure activates multiple DNA repair pathways, with particular emphasis on double-strand break repair mechanisms [1] [23]. The compound induces rapid phosphorylation of histone H2AX at serine 139 (γH2AX), a critical early event in the DNA damage response that serves as a platform for repair protein recruitment [1] [24] [25].
Immunofluorescence analysis reveals that Versicolorin A treatment triggers the formation of nuclear foci containing γH2AX, 53BP1, and FANCD2, indicating activation of both homologous recombination and non-homologous end joining repair pathways [1] [23]. The recruitment of these repair proteins occurs in a dose-dependent manner, with threshold effects observed at 0.03 μM for γH2AX and 0.1 μM for 53BP1 [1].
Table 5: DNA Repair Pathway Activation by Versicolorin A
Repair Protein | Function | Threshold Concentration | Time Course | Reference |
---|---|---|---|---|
γH2AX | DSB marking | 0.03 μM | 6-24 hours [1] | Al-Ayoubi et al. (2023) |
53BP1 | NHEJ pathway | 0.1 μM | 24 hours [1] | Al-Ayoubi et al. (2023) |
FANCD2 | HR pathway | 0.3 μM | 24 hours [1] | Al-Ayoubi et al. (2023) |
ATR kinase | Replication stress | Early activation [4] | 8 hours [4] | Gauthier et al. (2020) |
ATM kinase | DSB response | Later activation [4] | 16 hours [4] | Gauthier et al. (2020) |
The temporal sequence of DNA repair activation reveals that Versicolorin A initially triggers replication stress responses through ATR kinase activation, followed by double-strand break repair through ATM kinase signaling [4]. This sequential activation pattern differs from aflatoxin B1, which primarily activates ATM-dependent pathways, suggesting distinct mechanisms of DNA damage induction [4] [15].
Phosphorylation analysis demonstrates that Versicolorin A induces p53 phosphorylation at serine 15, indicating activation of cell cycle checkpoint mechanisms [15] [23]. However, the compound's cytotoxic effects are not solely dependent on p53 function, as similar genotoxic responses are observed in p53-deficient cell lines [4] [5]. This p53-independent toxicity suggests that Versicolorin A can overwhelm multiple cellular defense mechanisms, contributing to its potent genotoxic profile [4].